molecular formula C15H24ClNOS B6361408 4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride CAS No. 882737-41-9

4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride

Cat. No. B6361408
CAS RN: 882737-41-9
M. Wt: 301.9 g/mol
InChI Key: WIXIJTZDQPAOPC-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride, also known as MSPP, is a synthetic piperidinium compound with a wide range of applications in scientific research. This molecule has been studied for its unique biochemical and physiological effects, and has been used in various laboratory experiments.

Scientific Research Applications

4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride has been used in a variety of scientific research applications, including drug development, molecular biology, and biochemistry. It has been used in studies to investigate the structure and function of proteins, as well as to identify and characterize new drug targets. Additionally, this compound has been used in the study of enzyme kinetics and the design of novel enzyme inhibitors. Furthermore, this compound has been used in the study of cell signaling pathways and the development of novel therapeutic agents.

Mechanism of Action

4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride acts as an agonist of the muscarinic acetylcholine receptors, which are found on the surface of cells in the central and peripheral nervous systems. When this compound binds to the receptor, it triggers a cascade of events that results in the activation of the receptor and the release of neurotransmitters. This leads to changes in the activity of the cell, such as increased or decreased activity of certain enzymes, which can have a variety of effects on the cell.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, this compound has been found to modulate the activity of various ion channels, which can have an effect on the electrical activity of cells. Furthermore, this compound has been found to modulate the activity of receptors involved in the regulation of blood pressure, as well as receptors involved in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it has a low solubility in organic solvents. Additionally, it is not very stable in acidic or basic solutions.

Future Directions

The potential applications for 4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride are vast, and there are many possible future directions for research. One possible future direction is to explore the potential use of this compound as an enzyme inhibitor. Additionally, further research could be conducted to explore the potential use of this compound as a therapeutic agent for the treatment of various diseases and disorders. Finally, further research could be conducted to explore the potential use of this compound as a drug delivery system.

Synthesis Methods

4-Hydroxy-4-(3-methylsulfanyl-phenyl)-1-propyl-piperidinium chloride is synthesized through a process known as the Knoevenagel condensation. This process involves the reaction of an aldehyde or ketone with a primary amine or ammonia in the presence of a base. The reaction results in the formation of an imine, which is then hydrolyzed to form the desired product. The synthesis of this compound involves the reaction of this compound with an aldehyde or ketone, such as acetaldehyde or acetone, in the presence of a base, such as sodium or potassium hydroxide.

properties

IUPAC Name

4-(3-methylsulfanylphenyl)-1-propylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS.ClH/c1-3-9-16-10-7-15(17,8-11-16)13-5-4-6-14(12-13)18-2;/h4-6,12,17H,3,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXIJTZDQPAOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)(C2=CC(=CC=C2)SC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

882737-41-9
Record name 4-Piperidinol, 4-[3-(methylthio)phenyl]-1-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882737-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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